REACTION_CXSMILES
|
[CH:1]([N:4]=[C:5]=[O:6])([CH3:3])[CH3:2].[NH2:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[C:12]([CH:14]=1)[OH:13]>O1CCOCC1>[CH:1]([NH:4][C:5]([NH:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[C:12]([OH:13])[CH:14]=1)=[O:6])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=O
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(O)C1)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
petroleum ether
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The whole is subsequently stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to 35° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |